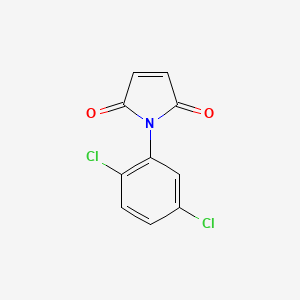

1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-1-2-7(12)8(5-6)13-9(14)3-4-10(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGQQECAPZLVDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C(=O)C=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284903 | |

| Record name | 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6637-47-4 | |

| Record name | 6637-47-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39728 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most common and direct synthetic route to 1-(2,5-dichlorophenyl)-1H-pyrrole-2,5-dione involves the acylation of pyrrole with 2,5-dichlorobenzoyl chloride. This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acyl chloride and in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.

$$

\text{2,5-Dichlorobenzoyl chloride} + \text{Pyrrole} \xrightarrow[\text{anhydrous}]{\text{Base}} \text{this compound}

$$

Reaction Conditions and Notes

- Solvents: Dichloromethane or toluene are commonly used.

- Temperature: Typically carried out at room temperature or under reflux depending on scale.

- Base: Triethylamine or other tertiary amines to scavenge HCl.

- Purification: Recrystallization or column chromatography to achieve high purity.

Advantages

- Straightforward and well-established.

- High selectivity for N-acylation.

- Scalable for industrial production with continuous flow reactors enhancing yield and efficiency.

Limitations

- Requires strict anhydrous conditions.

- Handling of acyl chlorides demands caution due to moisture sensitivity.

Synthesis via Reaction of 2,3-Dichloromaleic Anhydride with Aniline Derivatives

Reaction Overview

An alternative synthetic approach involves the condensation of 2,3-dichloromaleic anhydride with aniline or substituted anilines under acidic catalysis, often using acetic acid as a catalyst and ethanol as solvent. This method forms the pyrrole-2,5-dione ring system through nucleophilic attack and subsequent cyclization.

Microwave-Assisted Synthesis

Recent advancements have demonstrated that microwave irradiation significantly improves reaction efficiency, reducing reaction times from hours to minutes and increasing yields.

Key Data from Microwave Synthesis:

| Entry | Aniline Equiv. | Catalyst Equiv. | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 9 | 1 | 1.5 | Ethanol | 140 | 20 | 39.56 |

| 9' | 1 | 2.0 | Ethanol | 140 | 20 | Improved |

| 9'' | 1 | 2.0 | Ethanol | 140 | 40 | Higher |

| 9''' | 1 | 2.0 | Ethanol | 140 | 80 | 70.21 |

Note: Increasing catalyst equivalence and reaction time under microwave conditions improved yield up to 70.21%.

Mechanism

- Nucleophilic attack of aniline nitrogen on the anhydride carbonyl.

- Cyclization with elimination of water to form the pyrrole-2,5-dione ring.

- Microwave heating accelerates molecular interactions and reaction kinetics.

Advantages

- Microwave-assisted synthesis is more time- and energy-efficient.

- Avoids use of moisture-sensitive acyl chlorides.

- Good yields with shorter reaction times.

Limitations

- Requires specialized microwave reactors.

- Optimization of catalyst and solvent ratios is necessary.

Synthesis via Reaction of Amidrazones with Cyclic Anhydrides

Reaction Overview

Amidrazone derivatives (e.g., N-substituted hydrazines) react with cyclic anhydrides such as 2,3-dimethylmaleic anhydride to form 1H-pyrrole-2,5-dione derivatives. This method is versatile for synthesizing various substituted pyrrole-2,5-diones.

Reaction Conditions

- Solvent: Glacial acetic acid or diethyl ether.

- Temperature: Reflux or ambient depending on solvent.

- Reaction time: 2–3 hours typically.

- Monitoring: Thin layer chromatography (TLC) with hexane/ethyl acetate mobile phase.

Example

Advantages

- Allows introduction of diverse substituents.

- Mild reaction conditions.

- High selectivity for pyrrole-2,5-dione formation.

Limitations

- Requires preparation of amidrazone precursors.

- Some derivatives may require further purification.

Industrial Scale Considerations

- Continuous flow reactors are employed to improve reaction control, heat transfer, and scalability.

- Automated systems facilitate reproducibility and safety.

- Purification typically involves recrystallization from polar aprotic solvents (e.g., dioxane, ethyl acetate) and chromatographic techniques.

- High purity (>95%) is confirmed by HPLC and spectroscopic methods.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Acylation of Pyrrole with Acyl Chloride | 2,5-Dichlorobenzoyl chloride, pyrrole, triethylamine | Anhydrous, room temp or reflux | 60–85 | Direct, scalable, high selectivity | Moisture sensitive, requires dry conditions |

| Microwave-Assisted Condensation | 2,3-Dichloromaleic anhydride, aniline, acetic acid | Ethanol, 140°C, 20–80 min microwave | Up to 70 | Fast, energy efficient | Requires microwave reactor |

| Amidrazone and Anhydride Condensation | Amidrazones, cyclic anhydrides | Glacial acetic acid, reflux | Moderate to high | Versatile, mild conditions | Precursor synthesis needed |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: Aromatic protons of 2,5-dichlorophenyl appear as doublets at δ 7.2–7.8 ppm; pyrrole protons as singlets at δ 6.5–7.0 ppm.

- FTIR: Strong C=O stretching bands near 1770 cm⁻¹; C–Cl bending vibrations at 680–750 cm⁻¹.

- Mass Spectrometry: Molecular ion peak consistent with C10H5Cl2NO2 (molecular weight ~244.07 g/mol).

- Purity Assessment: HPLC with UV detection at 254 nm confirms >95% purity after purification.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research has demonstrated that derivatives of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. A study found that a specific derivative showed an IC50 value of 6.0 nM against COX-2, significantly outperforming the widely used anti-inflammatory drug celecoxib .

Table 1: COX-2 Inhibition Potency of Pyrrole Derivatives

| Compound | COX-2 IC50 (nM) | Selectivity Index |

|---|---|---|

| 9d (MPO-0029) | 6.0 | >168 |

| Celecoxib | 10.0 | - |

Stem Cell Research

The compound has been shown to induce self-renewal in stem/progenitor supporting cells. This property is crucial for regenerative medicine, as it allows for the maintenance and proliferation of stem cells while preserving their differentiation potential . The activation of specific signaling pathways involved in stem cell renewal was noted to be a significant mechanism of action.

Case Study: Induction of Stem Cell Properties

A study highlighted the use of 1H-pyrrole-2,5-dione derivatives in enhancing the self-renewal capabilities of mesenchymal stem cells (MSCs), which are vital for tissue repair and regeneration .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. A series of studies have indicated that its derivatives possess significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2). Notably, compounds derived from this structure exhibited greater efficacy than doxorubicin, a standard chemotherapeutic agent .

Table 2: Anticancer Efficacy of Pyrrole Derivatives

| Compound | Cancer Type | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| 4-bromophenyl derivative | HepG-2 | 0.25 | More effective |

| p-tolyl derivative | MCF-7 | 0.15 | More effective |

Endothelial Cell Differentiation

The compound's derivatives have been reported to facilitate the generation of functional endothelial cells from mesenchymal stem cells. This application is particularly promising for treating vascular diseases such as atherosclerosis and restenosis . The ability to promote rapid endothelialization could lead to improved outcomes in vascular surgeries and interventions.

Case Study: Functional Endothelial Cells Generation

A study demonstrated that specific derivatives effectively inhibited neointima formation in blood vessels by promoting endothelial cell differentiation from MSCs .

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrole-2,5-dione derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrrole-2,5-dione Derivatives

Key Insights:

Substituent Effects on Reactivity and Bioactivity :

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance the electrophilicity of the dione ring, promoting covalent interactions with biological targets. For example, MI-1’s trifluoromethyl group improves binding to kinase active sites .

- Steric and electronic variations dictate selectivity. U-73122’s steroidal chain enables PLC inhibition, while its analog U-73343 (pyrrolidinedione instead of pyrroledione) is inactive, underscoring the necessity of the dione structure .

Physicochemical Properties :

- Lipophilicity : Increased chlorine substitution (e.g., 2,4,6-trichlorophenyl) enhances logP values, affecting membrane permeability and bioavailability .

- Solubility : Methoxy groups (e.g., 4-methoxyphenyl derivative) improve aqueous solubility compared to chloro-substituted analogs .

Synthetic Approaches :

- Substituted pyrrole-diones are typically synthesized via nucleophilic substitution (e.g., para-chlorobenzylamine reacting with dichlorofuran derivatives) or cyclization reactions .

- Click chemistry (e.g., alkyne-azide coupling) is employed for functionalized derivatives, such as 1-(prop-2-ynyl)-1H-pyrrole-2,5-dione .

Biological Applications: Anticancer agents: MI-1 demonstrates kinase inhibition, while dichlorophenyl derivatives may target oxidative stress pathways . Anti-inflammatory/antiplatelet agents: U-73122’s PLC inhibition reduces thrombin-induced platelet aggregation . Pesticides: Derivatives with rigid substituents (e.g., butenylideneamino groups) show pesticidal efficacy .

Biological Activity

1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione, a derivative of pyrrole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a pyrrole ring with two chlorine substituents on the phenyl group. The synthesis typically involves the reaction of 2,3-dichloromaleic anhydride with aniline derivatives under controlled conditions. Recent advancements in microwave-assisted synthesis have improved yields and reduced reaction times significantly .

Biological Activities

-

Antitumor Activity :

- Studies have demonstrated that derivatives of pyrrole-2,5-dione can inhibit the growth of various cancer cell lines. For instance, compounds containing the 1H-pyrrole-2,5-dione core showed promising results against colon cancer cell lines (HCT-116, SW-620) with growth inhibition values (GI50) ranging from to M .

- The compound's mechanism involves interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, leading to effective antitumor activity .

- Anti-inflammatory Properties :

-

Cholesterol Absorption Inhibition :

- A series of pyrrole-2,5-dione derivatives were synthesized and evaluated for their ability to inhibit cholesterol absorption. One particularly active compound demonstrated stronger in vitro activity than the standard drug ezetimibe and showed no cytotoxicity in tested cell lines . This suggests potential for developing new treatments for atherosclerosis.

- Endothelial Cell Differentiation :

Toxicity Profile

Toxicity studies indicate that while some derivatives exhibit low toxicity at therapeutic doses (10 µg/mL and 50 µg/mL), higher concentrations (100 µg/mL) can lead to reduced cell viability . This necessitates careful consideration of dosing in therapeutic applications.

Summary of Research Findings

The following table summarizes key findings related to the biological activities of this compound:

Case Studies

Several case studies highlight the efficacy of pyrrole-2,5-dione derivatives in clinical settings:

- Case Study 1 : A study involving a chemically induced colon cancer model demonstrated significant tumor growth inhibition by a specific derivative of pyrrole-2,5-dione .

- Case Study 2 : In a vascular disease model, treatment with a pyrrole derivative led to improved endothelialization and reduced neointima formation in denuded blood vessels .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or multicomponent reactions. For example, maleimide derivatives are often prepared by reacting maleic anhydride with substituted anilines under reflux in acetic acid. Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of anhydride to amine), reaction time (12–24 hours), and temperature (80–100°C). Purification typically uses column chromatography with silica gel and ethyl acetate/hexane eluents .

- Key Parameters : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) or melting point analysis.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection uses Bruker or Rigaku diffractometers, and refinement is performed with SHELX programs (e.g., SHELXL for small-molecule structures). Key metrics include R-factors (<0.05 for high-resolution data) and anisotropic displacement parameters for non-H atoms .

- Example : The dihedral angle between the dichlorophenyl ring and pyrrole-dione moiety typically ranges 70–85°, indicating steric hindrance .

Q. What safety precautions are critical when handling this compound?

- Guidelines : Refer to Safety Data Sheets (SDS) for hazard codes (e.g., H302: harmful if swallowed; H315: skin irritation). Use PPE (gloves, goggles) and work in a fume hood. Store under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of the 2,5-dichlorophenyl substituent influence the compound’s reactivity in Diels-Alder or Michael addition reactions?

- Analysis : The electron-withdrawing Cl groups increase the electrophilicity of the maleimide ring, enhancing reactivity with dienes or nucleophiles. Kinetic studies (e.g., UV-Vis monitoring) show faster reaction rates compared to non-halogenated analogs. Density Functional Theory (DFT) calculations can quantify frontier orbital interactions (e.g., LUMO energy < -1.5 eV) .

- Contradictions : Conflicting reports on regioselectivity may arise from solvent polarity (e.g., polar aprotic solvents favor endo transition states) .

Q. What strategies resolve discrepancies in biological activity data for this compound in kinase inhibition assays?

- Troubleshooting : Variations in IC50 values may stem from assay conditions (e.g., ATP concentration, enzyme isoforms). Validate results using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). Cross-reference with structural analogs like bisindolylmaleimides, which show similar ATP-competitive binding modes .

- Case Study : Inconsistent inhibition of PKC isoforms could relate to crystallographic clashes in the ATP-binding pocket, resolved via molecular docking (AutoDock Vina) and mutational analysis .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Approach : Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to assess binding stability. Pharmacophore modeling identifies critical interaction points (e.g., hydrogen bonds with backbone amides of kinase hinge regions). Validate predictions with SPR (surface plasmon resonance) binding affinity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.